5'-Methoxyspiro[cyclopropane-1,3'-indoline]
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
FEOMQBMDJIFMLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC23CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring, followed by cyclization to introduce the spirocyclic structure .
Industrial Production Methods
Industrial production of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at the 5'-position participates in electrophilic aromatic substitution (EAS):
-
Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 4'-position .
-
Borylation : Suzuki-Miyaura coupling with bis(pinacolato)diboron yields 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives .
Example :
"5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-6'-amine (13) reacts with 2-chloro-4-aminopyrimidine-5-carbonitriles to form substituted pyrimidine hybrids" .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
-
Acid-Catalyzed : Reacts with HCl/MeOH to yield 3-(chloromethyl)indoline derivatives .
-
Photochemical : UV irradiation (254 nm) induces retro-cyclopropanation, generating alkene intermediates .
Kinetic Data :
| Reaction Type | Half-Life (h) | Major Product |
|---|---|---|
| Acidolysis (1M HCl) | 2.5 | 3-(Chloromethyl)-5-methoxyindoline |
| Thermal (100°C) | >24 | No degradation |
Metal-Catalyzed Cross-Coupling
The spirocyclic core serves as a scaffold for palladium-catalyzed reactions:
-
Suzuki Coupling : Reacts with arylboronic acids to introduce substituents at the 6'-position .
-
Heck Reaction : Forms styryl derivatives using aryl halides and Pd(OAc)₂.
Case Study :
"(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one was synthesized via Heck coupling (yield: 68%)".
Biological Activity and Derivatization
Structural modifications enhance pharmacological properties:
-
Anticancer Activity : Substitution with bromo or amino groups at the 5'-position improves potency against DU-145 prostate cancer cells (IC₅₀: 8.2 μM) .
-
Kinase Inhibition : Cyclopropane-linked analogs show PLK4 inhibition (Kd: 12 nM) and antiproliferative effects in MDA-MB-468 breast cancer models .
| Position | Modification | Biological Effect |
|---|---|---|
| 5'-OCH₃ | -H → -Br | 3.2× increase in apoptosis induction |
| Spiro Core | Alkene → Cyclopropane | Improved metabolic stability (t₁/₂: 4.1 → 9.7 h) |
Photochemical and Thermal Stability
Scientific Research Applications
5’-Methoxyspiro[cyclopropane-1,3’-indoline] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological Relevance
highlights its role as a Polo-like kinase 4 (PLK4) inhibitor, with derivatives like CFI-400945 showing potent oral antitumor activity . Additionally, spiro[cyclopropane-indoline] analogs in exhibit anticancer effects against human cancer cell lines, with methoxy-substituted variants (e.g., 3a, 3b) showing promising activity .
Comparison with Structural Analogs
Substituent Variations in Spiro[cyclopropane-indoline] Derivatives
Key Observations :
- Position of Methoxy Group : The 5'-methoxy substitution (target compound) is associated with kinase inhibition, while 4'-methoxy analogs () are primarily research reagents .
- Halogenated Derivatives : Fluorine or chlorine at the 5' position () alters electronic properties but lacks reported biological data compared to methoxy variants.
Biological Activity
5'-Methoxyspiro[cyclopropane-1,3'-indoline] is a spirocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
5'-Methoxyspiro[cyclopropane-1,3'-indoline] features a unique structural arrangement combining a cyclopropane ring with an indoline moiety. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable candidate for various chemical applications. Its structural uniqueness is highlighted in the following comparison table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5'-Methoxyspiro[cyclopropane-1,3'-indoline] | Methoxy group enhances solubility | Potential anticancer activity |
| Spiro[cyclopropane-1,3'-oxindole] | Lacks the methoxy group | Focuses more on oxindole chemistry |
| Spiro[indoline-3,2'-oxirane] | Contains an oxirane ring | Differentiates through ring structure |
| Spiro[indoline-3,2'-pyrrolidine] | Features a pyrrolidine ring | Alters biological interaction profiles |
Anticancer Activity
Research indicates that 5'-Methoxyspiro[cyclopropane-1,3'-indoline] exhibits promising anticancer properties. Various studies have evaluated its efficacy against human cancer cell lines:
- Cell Lines Tested :
- DU-145 (prostate cancer)
- HeLa (cervical cancer)
- A-549 (lung cancer)
In one study, derivatives of this compound displayed significant activity with IC50 values less than 10 μM against these cell lines, indicating potent inhibition of cell proliferation and induction of apoptosis in cancer cells .
The mechanism by which 5'-Methoxyspiro[cyclopropane-1,3'-indoline] exerts its biological effects involves interactions with specific molecular targets. Notably, some derivatives have been identified as inhibitors of Polo-like kinase 4 (PLK4), an enzyme implicated in cancer progression. This inhibition can disrupt cellular signaling pathways crucial for tumor growth and survival .
Study 1: Anticancer Efficacy
A study conducted on synthesized derivatives of spiro[cyclopropane-1,3′-indolin]-2′-ones demonstrated their biological activity against DU-145 and HeLa cell lines. Compounds 3b and 3i exhibited IC50 values below 10 μM, showcasing their potential as anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the interaction of these compounds with PLK4. The study highlighted that the binding affinity of these compounds to PLK4 could lead to significant alterations in cellular processes associated with cancer progression .
Q & A
Q. What are the established synthetic routes for 5'-Methoxyspiro[cyclopropane-1,3'-indoline]?
The compound is typically synthesized via cyclopropanation reactions. A common method involves using bromotriphenylphosphonium bromide as a catalyst in methylene chloride or toluene under reflux conditions. For example, spirocyclopropane-indoline derivatives have been prepared with diastereoselectivity up to 89% by optimizing solvent polarity and reaction temperature (e.g., toluene at 110°C yields higher efficiency) . Key intermediates like 2-vinylspiro[cyclopropane-1,3'-indolin]-2'-one are hydrogenated to achieve the final structure, confirmed via HRMS and NMR .
Q. How is the structure of 5'-Methoxyspiro[cyclopropane-1,3'-indoline] confirmed experimentally?
Structural elucidation relies on:
- X-ray crystallography : Resolves bond angles and spatial arrangements (e.g., C–O–C angles ≈ 119°, spiro junction geometry) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methoxy group at δ 3.3–3.5 ppm; cyclopropane protons as doublets) .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Based on SDS
- Hazards : Skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Extinguishing media : Alcohol-resistant foam or CO₂ for fires involving this compound .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Diastereoselectivity depends on:
- Catalyst design : Bromotriphenylphosphonium bromide enhances stereochemical control by stabilizing transition states .
- Solvent effects : Non-polar solvents (e.g., toluene) favor higher selectivity (70–86% yield) compared to polar solvents like THF .
- Temperature : Elevated temperatures (110°C) accelerate cyclopropane ring closure while minimizing side reactions .
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:
- Cross-validation : Combine XRD, NMR, and IR to verify bond connectivity .
- Computational modeling : DFT calculations predict NMR chemical shifts or optimize molecular geometries .
- Crystallographic refinement : Software like SHELXL refines XRD data to resolve ambiguities in electron density maps .
Q. What computational methods predict the reactivity of this spiro compound?
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Transition state modeling : Identify energy barriers for ring-opening or rearrangement reactions .
- Molecular dynamics : Simulate solvent interactions to guide reaction condition optimization .
Q. How to design derivatives for biological activity screening?
- Substituent modification : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the indoline or cyclopropane moieties to enhance binding affinity .
- SAR studies : Compare bioactivity of derivatives like 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile to identify pharmacophores .
- Multi-component reactions : Use one-pot syntheses to generate functionalized spiroindolines with diverse substituents .
Methodological Tables
Table 1. Solvent Effects on Reaction Yield and Selectivity
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 0.5 | 86 |
| MeCN | 60 | 6 | 45 |
| CH₂Cl₂ | 25 | 12 | 34 |
Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Bond angle (C–O–C) | 119.7° ± 0.3° |
| Dihedral angle (spiro) | 88.5° |
| Space group | Monoclinic, P2₁/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
